2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound features a quinolin-4-one core substituted with a benzenesulfonyl group at position 3, a methyl group at position 6, and an acetamide moiety at position 1 linked to a 3-chloro-4-methoxyphenyl group. Its molecular formula is C₃₁H₂₄ClN₂O₅S, with a molecular weight of 572.05 g/mol.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-8-10-21-19(12-16)25(30)23(34(31,32)18-6-4-3-5-7-18)14-28(21)15-24(29)27-17-9-11-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUAMMZQQKJYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A quinoline ring system.
- A benzenesulfonyl group .
- An acetamide moiety .
This unique combination of functional groups enhances its potential for various biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The presence of the quinoline core has been linked to antimicrobial properties, making it effective against various bacterial strains. Studies show that derivatives of quinoline compounds often demonstrate significant antibacterial activity due to their ability to interfere with bacterial DNA synthesis and other cellular processes.
-
Anticancer Properties :
- Compounds with similar structural features have been investigated for their anticancer potential. They may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. Specifically, the benzenesulfonyl group can enhance the compound's ability to bind to cellular targets involved in cancer pathways.
- Enzyme Inhibition :
The biological activity of this compound may involve several mechanisms:
- Binding to Enzymatic Active Sites : The compound may bind to the active sites of specific enzymes, blocking substrate access and catalytic activity.
- Modulation of Receptor Activity : It may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Research Findings
Several studies have investigated the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives highlighted that modifications in the sulfonamide group significantly affected antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anticancer Activity : In vitro studies on human cancer cell lines indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
Key Observations:
Fluoro (): Introduces strong electron-withdrawing effects, which may improve receptor binding in electron-deficient environments. Methoxy (): Enhances hydrogen-bonding capacity, possibly improving solubility but reducing metabolic stability.
Sulfonyl vs. Benzoyl Groups: The benzenesulfonyl group in the target compound (vs.
Acetamide-Linked Groups :
- 3-Chloro-4-methoxyphenyl (target compound): Combines halogenated hydrophobicity with methoxy polarity, balancing solubility and target affinity.
- 4-Methylphenyl (): Lacks polar substituents, likely reducing solubility but improving passive diffusion.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling the quinoline core with the benzenesulfonyl group, followed by acetamide formation. Optimization can leverage statistical experimental design (e.g., factorial or response surface methodologies) to evaluate parameters like temperature, catalyst loading, and solvent polarity. This reduces trial-and-error approaches and identifies critical factors affecting yield . For example, reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, streamlining synthetic routes .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λmax ~255 nm, based on analogous quinoline derivatives) to assess purity ≥98% .
- X-ray crystallography (if crystalline) for absolute configuration determination.
Q. What protocols ensure stable storage and handling of this compound?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation. Conduct stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) to establish shelf life. Always consult safety data sheets (SDS) for hazard-specific PPE (e.g., nitrile gloves, fume hood use) and emergency procedures for spills or exposure .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s reactivity and target interactions?
- Methodological Answer : Combine quantum chemical calculations (e.g., reaction path searches, molecular docking) with experimental validation. For example:
- Use density functional theory (DFT) to model electronic properties and predict regioselectivity in sulfonylation or acetylation steps .
- Perform molecular dynamics simulations to study binding affinity with biological targets (e.g., enzymes or receptors). Pair with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Conduct a systematic meta-analysis of published studies, controlling for variables like:
- Assay conditions (pH, temperature, cell line variability).
- Compound purity (validate via independent HPLC or LC-MS).
- Dosage regimes (e.g., IC50 vs. EC50 comparisons).
- Use design of experiments (DoE) to replicate conflicting studies under standardized protocols, isolating confounding factors .
Q. What methodologies enable robust structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the benzenesulfonyl group (e.g., electron-withdrawing substituents) or acetamide moiety (e.g., halogen substitution).
- High-throughput screening : Test derivatives against target proteins using fluorescence polarization or enzymatic assays.
- Data integration : Apply machine learning to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity, enabling predictive SAR models .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
